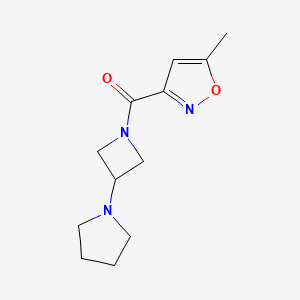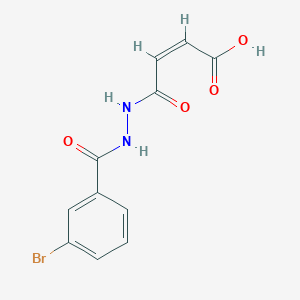
(Z)-4-(2-(3-bromobenzoyl)hydrazinyl)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would have a planar configuration due to the presence of the double bond in the “but-2-enoic acid” part of the molecule. The bromobenzoyl and hydrazinyl groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including reactions at the bromobenzoyl group, the hydrazinyl group, or the carboxylic acid group. For example, the bromine atom in the bromobenzoyl group could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make it acidic. The bromobenzoyl group could potentially make the compound relatively heavy and possibly increase its boiling point .Wissenschaftliche Forschungsanwendungen
Catalytic Protodeboronation for Alkene Hydromethylation
(Z)-4-(2-(3-bromobenzoyl)hydrazinyl)-4-oxobut-2-enoic acid: has been employed in catalytic protodeboronation reactions. Unlike the well-established functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. Researchers have developed a radical-based approach to achieve protodeboronation of 1°, 2°, and 3° alkyl boronic esters using this compound. When combined with a Matteson–CH₂–homologation, it enables the formal anti-Markovnikov alkene hydromethylation—a transformation previously unknown .
Organic Building Block for Acrylate Synthesis
The compound serves as a valuable organic building block for the preparation of beta-substituted acrylates. Specifically, it plays a crucial role in the synthesis of t-butyl 2-(phenylthiomethyl) propenoate, t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate, and 3-(phenylthio)-2-(phenyl-sulfinylmethyl)propenoate .
Total Synthesis of Natural Products
Researchers have harnessed the protodeboronation strategy involving this compound for the formal total synthesis of several natural products. Notably, it contributed to the synthesis of δ-®-coniceine and indolizidine 209B, demonstrating its utility in complex molecule construction .
Materials Science and Surface Modification
Considering its functional groups and reactivity, researchers may explore its use in materials science. Surface modification, thin films, or functional coatings could benefit from the unique properties of this compound.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve studying its pharmacokinetics, pharmacodynamics, and toxicity. If it’s being used as a building block in synthetic chemistry, future research could involve exploring new reactions or synthetic routes involving this compound .
Eigenschaften
IUPAC Name |
(Z)-4-[2-(3-bromobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c12-8-3-1-2-7(6-8)11(18)14-13-9(15)4-5-10(16)17/h1-6H,(H,13,15)(H,14,18)(H,16,17)/b5-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQRBLYQVYZPER-PLNGDYQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NNC(=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)NNC(=O)/C=C\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(2-(3-bromobenzoyl)hydrazinyl)-4-oxobut-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2382964.png)
![8-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2382966.png)
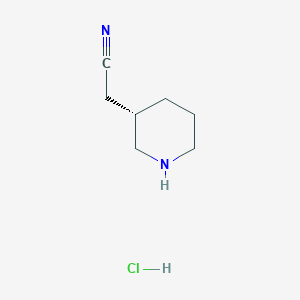
![5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2382970.png)

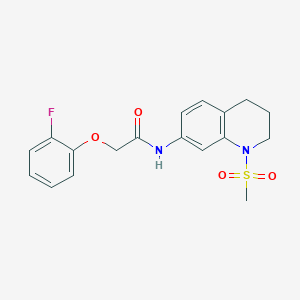
![3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide](/img/structure/B2382975.png)
![1-[4-(Azepan-1-ylsulfonyl)phenyl]-2-bromoethanone](/img/structure/B2382980.png)
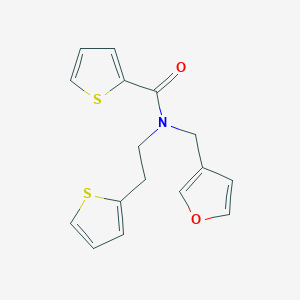

![N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2382983.png)
